Cytotoxicity Against M-HeLa Cervical Carcinoma Cells: HMPS vs. Class-Level Baseline
HMPS demonstrates moderate cytotoxic activity against M-HeLa human cervical carcinoma cells with an IC₅₀ of 15 µM . This value is approximately 5.7-fold more potent than the mean IC₅₀ of ~85 µM reported for a panel of taurine-based sulfonamide hybrids tested against the same cell line under comparable conditions (1–200 µM concentration range, MTT assay) [1]. Although not a direct head-to-head comparison, the differential suggests that the m-tolyl methanesulfonamide scaffold of HMPS confers greater intrinsic potency than certain taurine-amide sulfonamide chemotypes.
| Evidence Dimension | Cytotoxicity against M-HeLa cells (IC₅₀) |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | Taurine-based sulfonamide hybrids (mean IC₅₀ ~85 µM, e.g., compound 4l IC₅₀ = 85.4 µM) |
| Quantified Difference | ~5.7-fold lower IC₅₀ (more potent) |
| Conditions | M-HeLa human cervical carcinoma cell line; MTT assay; concentration range 1–200 µM (vendor data vs. published study) |
Why This Matters
For procurement decisions in anticancer screening programs, the ~5.7-fold potency advantage over a defined class baseline may warrant selection of HMPS as a starting point for structure-activity relationship (SAR) exploration targeting cervical cancer models.
- [1] Nakypova, S. et al. (2025). Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. Pharmaceuticals, 18(7), 1056. DOI: 10.3390/ph18071056 View Source
